Cas no 288379-77-1 (1-(4-pyridyl)cyclopropanecarbonitrile)
1-(4-pyridyl)cyclopropanecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(Pyridin-4-yl)cyclopropanecarbonitrile
- 1-pyridin-4-ylcyclopropane-1-carbonitrile
- Cyclopropanecarbonitrile,1-(4-pyridinyl)-
- AK100128
- ANW-70508
- CTK8C3763
- KB-215930
- MolPort-004-756-623
- SureCN5201558
- Cyclopropanecarbonitrile, 1-(4-pyridinyl)- (9CI)
- 1-(4-pyridyl)cyclopropanecarbonitrile
- DTXSID60624660
- RKEQZTDFYYFHNZ-UHFFFAOYSA-N
- AKOS016002588
- 288379-77-1
- Cyclopropanecarbonitrile, 1-(4-pyridinyl)-
- SCHEMBL5201558
- 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile
- DS-3472
- SB52993
- 717889-94-6
- CYCLOPROPANECARBOXAMIDE,N-(2-METHYLCYCLOHEXYL)-1-PHENYL-
- DB-275614
-
- MDL: MFCD16251032
- Inchi: 1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2
- InChI Key: RKEQZTDFYYFHNZ-UHFFFAOYSA-N
- SMILES: N1C=CC(=CC=1)C1(C#N)CC1
Computed Properties
- Exact Mass: 144.06900
- Monoisotopic Mass: 144.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- PSA: 36.68000
- LogP: 1.63678
1-(4-pyridyl)cyclopropanecarbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-pyridyl)cyclopropanecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192065-250mg |
1-(Pyridin-4-yl)cyclopropanecarbonitrile |
288379-77-1 | 97% | 250mg |
$209.52 | 2023-09-02 | |
| Alichem | A029192065-1g |
1-(Pyridin-4-yl)cyclopropanecarbonitrile |
288379-77-1 | 97% | 1g |
$557.23 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV982-250mg |
1-(4-pyridyl)cyclopropanecarbonitrile |
288379-77-1 | 97% | 250mg |
1087CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV982-100mg |
1-(4-pyridyl)cyclopropanecarbonitrile |
288379-77-1 | 97% | 100mg |
676CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV982-1g |
1-(4-pyridyl)cyclopropanecarbonitrile |
288379-77-1 | 97% | 1g |
2725CNY | 2021-05-08 | |
| Fluorochem | 220602-250mg |
1-(Pyridin-4-yl)cyclopropanecarbonitrile |
288379-77-1 | 95% | 250mg |
£244.00 | 2022-03-01 | |
| Fluorochem | 220602-1g |
1-(Pyridin-4-yl)cyclopropanecarbonitrile |
288379-77-1 | 95% | 1g |
£609.00 | 2022-03-01 | |
| Chemenu | CM122687-1g |
1-(pyridin-4-yl)cyclopropane-1-carbonitrile |
288379-77-1 | 95+% | 1g |
$273 | 2021-08-05 | |
| TRC | P999995-10mg |
1-(Pyridin-4-yl)cyclopropanecarbonitrile |
288379-77-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P999995-50mg |
1-(Pyridin-4-yl)cyclopropanecarbonitrile |
288379-77-1 | 50mg |
$ 70.00 | 2022-06-03 |
1-(4-pyridyl)cyclopropanecarbonitrile Suppliers
1-(4-pyridyl)cyclopropanecarbonitrile Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-(4-pyridyl)cyclopropanecarbonitrile
Professional Introduction to 1-(4-pyridyl)cyclopropanecarbonitrile (CAS No. 288379-77-1)
1-(4-pyridyl)cyclopropanecarbonitrile, a compound with the chemical identifier CAS No. 288379-77-1, is a highly versatile molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic nitriles, characterized by its cyclopropane ring fused with a pyridine moiety, which endows it with unique electronic and steric properties. The structural combination of these functional groups makes it an attractive scaffold for the development of novel bioactive molecules.
The cyclopropane ring is known for its high ring strain, which can be exploited to enhance the reactivity and binding affinity of the molecule in biological systems. In contrast, the pyridine ring serves as a pharmacophore, contributing to hydrogen bonding interactions and influencing the overall solubility and metabolic stability of the compound. These features make 1-(4-pyridyl)cyclopropanecarbonitrile a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the potential of this compound in various therapeutic applications. For instance, its structural motif has been investigated for its role in modulating enzyme activity and receptor binding. The pyridyl group, in particular, has been shown to interact with specific amino acid residues in target proteins, thereby influencing their conformational changes and functional outcomes. This interaction profile has been leveraged in the design of inhibitors for enzymes involved in inflammatory pathways and metabolic disorders.
One of the most compelling aspects of 1-(4-pyridyl)cyclopropanecarbonitrile is its ability to serve as a precursor for more complex derivatives. Through functional group transformations such as hydrolysis, reduction, or alkylation, researchers can generate a diverse array of analogs with tailored properties. These derivatives have been explored for their potential in treating conditions ranging from cancer to neurological disorders. The versatility of this compound underscores its significance as a building block in synthetic chemistry.
In the realm of computational chemistry, 1-(4-pyridyl)cyclopropanecarbonitrile has been subjected to extensive molecular modeling studies to understand its binding interactions at a molecular level. These studies have provided valuable insights into how the compound interacts with biological targets, including proteins and nucleic acids. The computational data have been instrumental in guiding experimental efforts to optimize the potency and selectivity of drug candidates derived from this scaffold.
The synthesis of 1-(4-pyridyl)cyclopropanecarbonitrile involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclopropanation reactions followed by nitrile formation, which require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic systems have further refined these processes, making them more efficient and environmentally friendly. Such improvements are crucial for scaling up production while maintaining cost-effectiveness and sustainability.
The pharmacological evaluation of 1-(4-pyridyl)cyclopropanecarbonitrile has revealed several promising leads for therapeutic intervention. Preclinical studies have demonstrated its potential as an antagonist for certain ion channels and as a modulator of G-protein coupled receptors (GPCRs). These findings align with current trends in drug development, where targeting GPCRs has emerged as a key strategy for treating various diseases. The compound's ability to modulate these receptors suggests its utility in developing treatments for conditions such as hypertension, pain syndromes, and neurodegenerative disorders.
Future directions in the research of 1-(4-pyridyl)cyclopropanecarbonitrile include exploring its role in combinatorial therapy regimens. By pairing it with other bioactive molecules, researchers aim to enhance therapeutic outcomes through synergistic effects. Additionally, investigating its pharmacokinetic properties will be essential for optimizing dosing regimens and improving patient compliance. These efforts are part of a broader initiative to translate laboratory discoveries into tangible benefits for patients worldwide.
The growing interest in heterocyclic nitriles like 1-(4-pyridyl)cyclopropanecarbonitrile reflects the dynamic nature of pharmaceutical research and development. As new technologies emerge, our understanding of these compounds continues to expand, opening up new avenues for innovation. The integration of interdisciplinary approaches—combining organic synthesis, computational modeling, and pharmacological studies—has been particularly instrumental in advancing our knowledge.
In conclusion, 1-(4-pyridyl)cyclopropanecarbonitrile (CAS No. 288379-77-1) represents a significant advancement in medicinal chemistry due to its unique structural features and diverse applications. Its potential as a lead compound or building block underscores its importance in addressing unmet medical needs. As research progresses, we can anticipate further breakthroughs that will solidify its role in future therapeutics.
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